molecular formula C9H20N2S B7776227 N,N'-dibutylcarbamimidothioic acid

N,N'-dibutylcarbamimidothioic acid

Cat. No.: B7776227
M. Wt: 188.34 g/mol
InChI Key: KFFQABQEJATQAT-UHFFFAOYSA-N
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Description

N,N’-dibutylcarbamimidothioic acid is an organosulfur compound with the molecular formula C9H20N2S It is a derivative of thiourea, where the hydrogen atoms are replaced by butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-dibutylcarbamimidothioic acid can be synthesized through several methods. One common approach involves the reaction of butylamine with carbon disulfide under alkaline conditions. The reaction typically proceeds as follows:

    Reactants: Butylamine and carbon disulfide.

    Conditions: Alkaline medium, often using sodium hydroxide or potassium hydroxide.

    Procedure: The butylamine is mixed with carbon disulfide in the presence of an alkaline catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of N,N’-dibutylcarbamimidothioic acid is complete.

Industrial Production Methods

In industrial settings, the production of N,N’-dibutylcarbamimidothioic acid may involve continuous processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-dibutylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert N,N’-dibutylcarbamimidothioic acid to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiourea compounds.

Scientific Research Applications

N,N’-dibutylcarbamimidothioic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-dibutylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound of N,N’-dibutylcarbamimidothioic acid, with hydrogen atoms instead of butyl groups.

    N,N’-dimethylthiourea: A similar compound with methyl groups instead of butyl groups.

    N,N’-diethylthiourea: A compound with ethyl groups instead of butyl groups.

Uniqueness

N,N’-dibutylcarbamimidothioic acid is unique due to its butyl groups, which impart distinct chemical properties and reactivity compared to its analogs. These properties make it suitable for specific applications in research and industry.

Properties

IUPAC Name

N,N'-dibutylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFQABQEJATQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=NCCCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=NCCCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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